tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Description
tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 1250998-24-3) is a spirocyclic amine derivative featuring a bicyclo[3.4]octane core with a 5-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. The molecule includes a tert-butyl carbamate protecting group and a hydrochloride salt, enhancing its solubility and stability . Key properties:
Properties
Molecular Formula |
C11H21ClN2O3 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1 |
InChI Key |
FZTYQLQXIFUFKS-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amination of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
One common approach starts from tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which is converted to the corresponding amine hydrochloride via substitution or reductive amination.
This method leverages the availability of the hydroxy precursor and stereochemical fidelity during amination.
Annulation Strategies for Spirocyclic Core Construction
According to recent studies, three annulation routes have been developed for constructing the 2-azaspiro[3.4]octane core:
| Route | Description | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Annulation of cyclopentane ring onto nitrogen-containing precursor | Cyclopentane derivatives, nitrogen nucleophiles | High regio- and stereoselectivity | Requires careful control of ring closure conditions |
| 2 | Annulation of four-membered ring onto preformed intermediate | 4-membered ring precursors, amino alcohols | Efficient ring construction | Possible formation of isomeric side products |
| 3 | Functional group interconversion from protected hydroxy intermediates | Boc-protected hydroxy spirocycles | Minimal chromatographic steps, scalable | Multistep synthesis with protecting group manipulations |
These approaches utilize readily available reagents and conventional transformations such as nucleophilic substitution, cyclization, and protecting group chemistry.
Representative Synthetic Sequence from Literature
A notable synthetic sequence reported involves:
- Formation of a Weinreb amide intermediate from caprolactone derivatives
- Protection of alcohol groups with tert-butyldimethylsilyl (TBS) or Boc groups
- Introduction of alkynyl groups followed by stereoselective reduction with (R)-Alpine borane to set the chiral center
- Cyclization to form the spirocyclic ring system
- Final deprotection and amination steps to yield the target amine hydrochloride
This sequence achieves excellent enantiomeric excess (>97:3 e.r.) and good overall yields.
Comparative Data Table of Preparation Methods
| Parameter | Hydroxy Precursor Amination | Cyclopentane Annulation | Four-membered Ring Annulation |
|---|---|---|---|
| Starting Material Availability | Commercially available hydroxy spirocycles | Cyclopentane derivatives | 4-membered ring precursors |
| Stereocontrol | High (from chiral hydroxy intermediate) | Moderate to high | Moderate |
| Number of Steps | 3-5 | 4-6 | 4-7 |
| Typical Yield | 70-85% (amination step) | 60-80% per step | 55-75% per step |
| Purification | Minimal chromatography | Moderate chromatography | Moderate chromatography |
| Scalability | Good | Moderate | Moderate |
Additional Considerations
- Protection Strategies: Boc (tert-butyloxycarbonyl) groups are commonly used to protect amines during ring construction and are removed in the final step to afford the free amine hydrochloride salt.
- Chirality: The (7R) configuration is typically established early in the synthesis via stereoselective reductions or chiral auxiliaries, crucial for biological activity and purity.
- Salt Formation: Conversion to the hydrochloride salt improves compound stability and handling, often achieved by treatment with HCl in organic solvents.
- Safety: The compound exhibits irritant properties; appropriate handling and safety protocols are necessary during synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents or Heteroatoms
Table 1: Key Structural and Functional Differences
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